

Phorate Sulfone: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Phorate sulfone*

Cat. No.: B129980

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorate, a systemic organophosphorus insecticide and acaricide, is widely used in agriculture to control a variety of pests on crops. Upon application, phorate undergoes metabolic transformation into several more toxic compounds, with **phorate sulfone** being a significant and persistent metabolite.^{[1][2]} This technical guide provides an in-depth review of the existing literature on **phorate sulfone**, covering its synthesis, analytical detection, toxicology, metabolic pathways, and environmental persistence. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental safety.

Phorate and its metabolites, including **phorate sulfone**, are pale yellow liquids with poor water solubility but are soluble in organic solvents.^[3] They are relatively stable but can hydrolyze under very acidic or basic conditions.^[3] The primary mechanism of toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme for nerve function.^{[4][5]}

Synthesis and Metabolism

Phorate is metabolized to **phorate sulfone** through a two-step oxidation process.^[5] The initial and rapid oxidation of phorate leads to the formation of phorate sulfoxide.^[6] Subsequently, a slower oxidation converts phorate sulfoxide into **phorate sulfone**.^[6] This transformation

occurs in various environments, including soil, plants, and animals, and can be mediated by both microbial and chemical processes.^{[1][7]} In soil, the conversion of phorate to its sulfoxide is primarily a non-biological process, while the subsequent transformation to the sulfone is carried out by microorganisms.^[7]

Caption: Metabolic pathway of phorate to **phorate sulfone** and other metabolites.

Toxicology

The toxicity of phorate is significantly increased through its metabolic conversion to sulfoxide and sulfone derivatives.^[6] **Phorate sulfone** is a potent inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses and resulting in overstimulation of the nervous system in target organisms.^{[1][8]}

Acute Toxicity

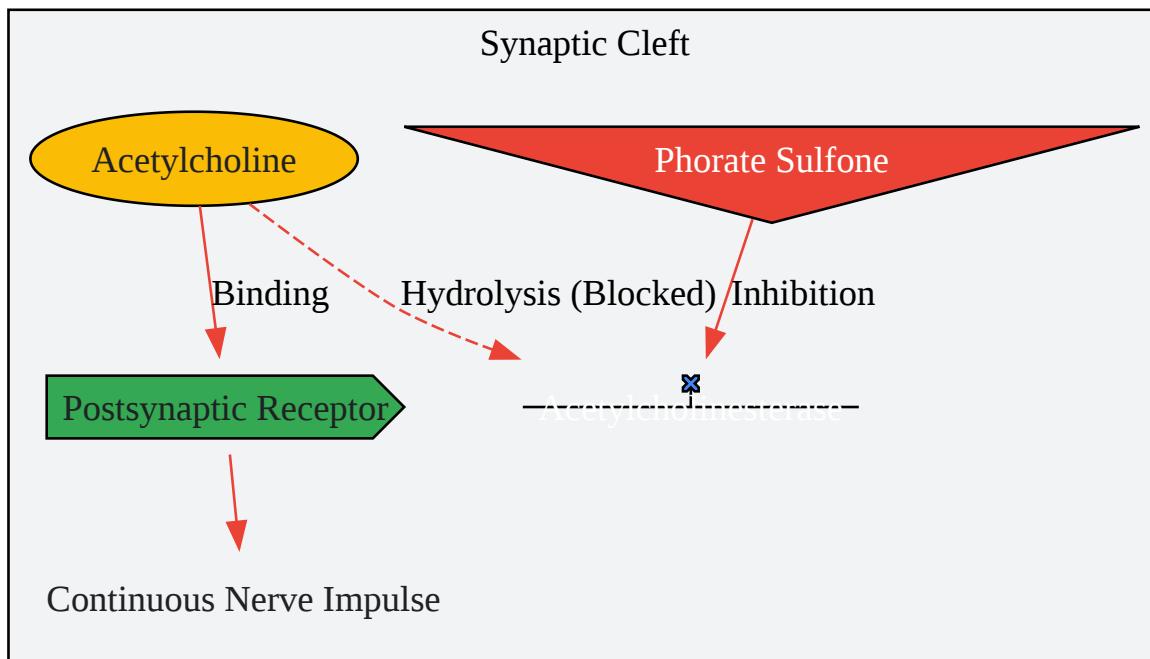
The oral LD50 of phorate has been reported as 8.0 mg/kg in mice and ranging from 1.1 to 3.2 mg/kg in rats.^[3] While specific LD50 values for **phorate sulfone** are not detailed in the provided results, it is established that the oxidative metabolites are more toxic than the parent compound.^[8]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for phorate and its metabolites is the inhibition of acetylcholinesterase (AChE).^[5] The inhibitory potency of these compounds varies significantly.

Compound	IC50 (μ M) for Cholinesterase Inhibition
Phorate	3100 ^[8]
Phorate Sulfoxide	1500 ^[8]
Phorate Sulfone	40 ^[8]
Phoratoxon	3 ^[8]
Phoratoxon Sulfoxide	0.9 ^[8]
Phoratoxon Sulfone	0.5 ^[8]

As indicated in the table, **phorate sulfone** is approximately 77.5 times more potent as a cholinesterase inhibitor than the parent compound, phorate.[8] The oxon metabolites are even more toxic, with phoratoxon sulfone being the most potent inhibitor.[8]



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Caption: Mechanism of acetylcholinesterase inhibition by **phorate sulfone**.

Analytical Methodologies

The detection and quantification of phorate and its metabolites, including **phorate sulfone**, are crucial for food safety and environmental monitoring. Various analytical methods have been developed, with gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.[9]

Sample Preparation

A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9]

Extraction Protocol for Egg Samples:[3]

- Homogenize the egg sample.
- Extract with acetonitrile.
- Perform a cleanup step using a glass funnel with cotton, anhydrous sodium sulfate, and neutral alumina.
- Evaporate the extract to dryness at 50°C.
- Reconstitute the residue in a suitable solvent for analysis.

Instrumental Analysis

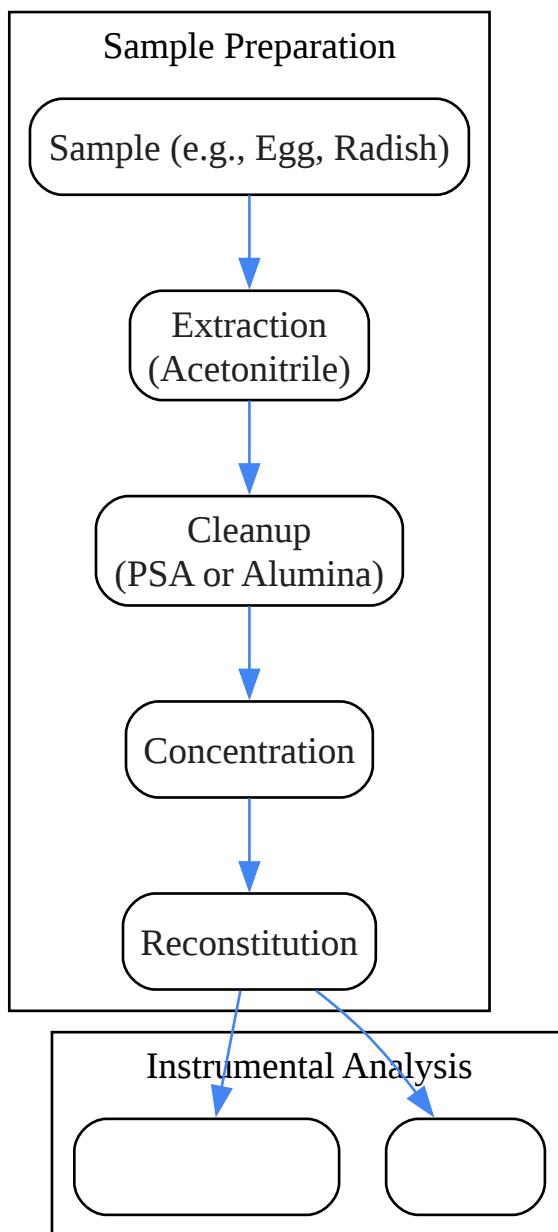
UPLC-MS/MS Method for Phorate and **Phorate Sulfone** in Eggs:[3]

- Instrument: Waters ACQUITY UPLC-MS/MS with an electrospray ionization (ESI) interface.
- Column: Waters C18 (50 mm × 2.1 mm, 1.7 μ m).
- Linear Range: 2.00-100.00 ng/mL for phorate and its metabolites.
- LOD: 0.0005 mg/kg for **phorate sulfone**.
- LOQ: 0.0015 mg/kg for **phorate sulfone**.
- Recovery: 78.6% to 95.6%.

GC-MS Method for Radish Samples:[10]

- Extraction: Acetonitrile and sodium chloride.
- Cleanup: Primary secondary amine (PSA).
- Column: DB-1MS nonpolar quartz capillary column.
- LOD: 0.001-0.003 mg/kg.
- LOQ: 0.003-0.01 mg/kg.

- Recovery: 89.2%-116%.



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Caption: General experimental workflow for the analysis of **phorate sulfone**.

Environmental Fate and Persistence

Phorate and its metabolites can persist in the soil, with the persistence being influenced by factors such as soil type, moisture, and temperature.[11] **Phorate sulfone** is generally more

persistent in soil than phorate and phorate sulfoxide.[11] In one study, over 98% of applied phorate and its oxidation products disappeared from sand and muck soils within a year.[11]

Microbial degradation is a key process in the remediation of phorate-contaminated soils.[12] Consortia of microorganisms, including species of *Brevibacterium*, *Bacillus*, and *Pseudomonas*, have been shown to effectively degrade phorate, with removal rates of up to 98.31%.[12][13]

Conclusion

Phorate sulfone is a significant and toxic metabolite of the insecticide phorate. Its formation through oxidation in the environment and in biological systems increases the overall toxicity and persistence of phorate residues. The primary mechanism of its toxicity is the potent inhibition of acetylcholinesterase. Sensitive and reliable analytical methods, primarily based on chromatography coupled with mass spectrometry, have been developed for its detection in various matrices. Understanding the synthesis, toxicology, and environmental fate of **phorate sulfone** is critical for assessing the risks associated with the use of phorate and for developing strategies for environmental remediation. Further research into the long-term effects of exposure to low levels of **phorate sulfone** and the development of more efficient bioremediation techniques are warranted.

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